![molecular formula C23H21N5O2 B2774191 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 1105224-96-1](/img/structure/B2774191.png)

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

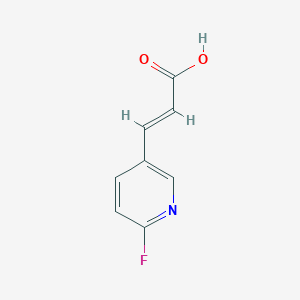

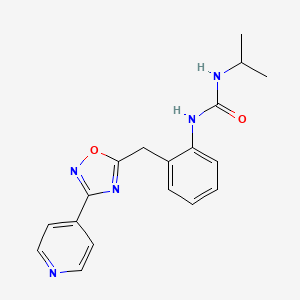

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide is a heterocyclic compound that piqued interest in pharmaceutical chemistry due to its structural intricacy and versatile functionalities. The incorporation of pyrazolo-pyridazinone scaffold suggests potential pharmacological activities.

Mécanisme D'action

Target of Action

The compound, also known as 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(3-methylphenyl)acetamide, is primarily designed to target kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. They work by transferring phosphate groups from ATP to specific substrates, a process known as phosphorylation .

Mode of Action

This compound is a kinase inhibitor that mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation process and thus disrupting the signaling pathways that drive cell growth and division .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting mTOR, the compound can disrupt the overactivation of oncogenic pathways, which are common in cancer cells .

Result of Action

The inhibition of kinase activity by this compound disrupts cell signaling pathways, leading to a reduction in cell growth and division . This can result in the death of cancer cells, slowing the progression of the disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis involves constructing the pyrazolo[3,4-d]pyridazinone core, typically starting from a substituted phenylhydrazine reacting with various diketones under acid/base catalysis to form the pyrazole ring. Subsequent cyclization under reflux conditions forms the pyridazinone ring.

Industrial Production Methods: : Scaling up involves solvent-based synthesis in a controlled environment, ensuring high yields and purity. The process may include rigorous purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Mild oxidizing agents can convert certain functional groups, primarily in the pyrazole ring, altering the electronic properties.

Reduction: : Reduction reactions can target the carbonyl groups, leading to secondary alcohol formation.

Substitution: : Electrophilic substitution reactions on the phenyl ring are common, modifying the chemical activity and solubility.

Common Reagents and Conditions

Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.

Reduction: : NaBH₄ or LiAlH₄ in aprotic solvents.

Substitution: : Halogens like Br₂ or Cl₂ in the presence of Lewis acids.

Major Products: : These reactions yield derivatives with modified bioactivity, potentially improving pharmacokinetics or target specificity.

Applications De Recherche Scientifique

The compound’s diverse applications in scientific research include:

Chemistry: : Utilized as a synthetic intermediate for developing other complex molecules.

Biology: : Studied for its interaction with various biological targets.

Medicine: : Potential therapeutic effects in anti-inflammatory and anti-cancer treatments, though clinical studies are ongoing.

Industry: : Employed in designing novel materials with specific physical properties due to its rigid structure.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds: : Compounds like 2-(4-cyclopropyl-1H-pyrazol-3-yl)-N-(m-tolyl)acetamide and 2-(4-cyclopropyl-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide share structural similarities, differing in the ring structure or substituents, thus altering their biological activities and chemical properties.

Uniqueness: : 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide stands out for its pyrazolo-pyridazinone framework, offering a unique binding profile and potentially novel therapeutic benefits compared to its analogs.

There you go! Anything specific catching your attention about this compound?

Propriétés

IUPAC Name |

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-15-6-5-7-17(12-15)25-20(29)14-27-23(30)22-19(21(26-27)16-10-11-16)13-24-28(22)18-8-3-2-4-9-18/h2-9,12-13,16H,10-11,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWGPMGPXGEIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)

![6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)

![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)

![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)